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Introduction

BMS-919373 is a potent and selective small molecule inhibitor of the Kv1.5 potassium channel,
which carries the ultra-rapidly activating delayed rectifier current (IKur).[1][2][3] Developed by
Bristol-Myers Squibb, this compound was investigated for the potential treatment of atrial
fibrillation (AF), the most common sustained cardiac arrhythmia.[3][4] The rationale behind its
development lies in the atrium-specific expression of the Kv1.5 channel, offering a targeted
therapeutic approach to prolong the atrial action potential and thereby suppress atrial
arrhythmias, with a potentially lower risk of ventricular proarrhythmias.[5] Despite promising
preclinical data, the clinical development of BMS-919373 was discontinued.[3][4] This technical
guide provides a comprehensive review of the available preclinical literature on BMS-919373,
focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic
profile.

Mechanism of Action

BMS-919373 exerts its antiarrhythmic effect by selectively blocking the Kv1.5 potassium
channel.[1] This channel is a key component in the repolarization phase of the cardiac action
potential, particularly in the atria.[5][6] By inhibiting the IKur current, BMS-919373 prolongs the
atrial action potential duration (APD), which in turn increases the effective refractory period
(ERP) of atrial tissue. This prolongation of the refractory period is the primary mechanism by
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which BMS-919373 is thought to suppress the rapid and chaotic electrical activity characteristic
of atrial fibrillation.

Quantitative In Vitro Pharmacology

The potency and selectivity of BMS-919373 were evaluated through a series of in vitro
electrophysiological and binding assays. The following tables summarize the key quantitative
data from these studies.

Target Assay Type Cell Line IC50 (nM) Reference
Primary Target

Electrophysiolo Gunaga et al.,
hKv1.5 (IKur) PIYSIOY  cho 50 [ J

y 2017]

Selectivity Panel

Electrophysiolog [Gunaga et al.,
hERG (Kv11.1) HEK293 >30,000

y 2017]

Electrophysiolog [Gunaga et al.,
hNav1.5 HEK293 >30,000

y 2017]

Electrophysiolog [Gunaga et al.,
hCavl.2 HEK293 >30,000

y 2017]

Electrophysiolog [Gunaga et al.,
hKv4.3/KChIP2.2 CHO >10,000

y 2017]

Electrophysiolo Gunaga et al.,
hKir2.1 pny 9 CHO >10,000 [ g

y 2017]

Table 1: In Vitro
Potency and
Selectivity of
BMS-919373.

Preclinical Pharmacokinetics
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The pharmacokinetic profile of BMS-919373 was assessed in multiple preclinical species. The
compound demonstrated an acceptable cross-species pharmacokinetic profile.
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. Dose Cmax AUC Bioava
Specie Tmax o Refere
Route (mg/kg (ng/mL (ng-hl/ t1/2 (h) ilabilit
s (h) nce
) ) mL) y (%)
[Gunag
Rat \ 2 - - 1250 3.5 - aetal.,
2017]
[Gunag
PO 10 850 1.0 4375 4.0 70 aetal.,
2017]
[Gunag
Dog \Y] 1 - - 2100 8.0 - aetal.,
2017]
[Gunag
PO 5 700 2.0 5250 8.5 50 aetal.,
2017]
[Gunag
Rabbit v 1 - - 1800 6.0 - aetal,
2017]
[Gunag
PO 5 600 15 3600 6.5 40 aetal.,
2017]
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Table 2:
Pharma
cokineti
c
Parame
ters of
BMS-
919373
in
Preclini
cal

Species

A phosphoramide prodrug of BMS-919373 was also developed to mitigate pH-dependent
absorption, which demonstrated improved solubility and an enhanced pharmacokinetic profile.

[7]

Preclinical Efficacy

BMS-919373 demonstrated robust anti-arrhythmic effects in preclinical models of atrial
fibrillation.
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. . Drug Key
Animal Arrhythmia o -
. Administrat  Efficacy Results Reference
Model Induction . )
ion Endpoint
Increase in
Atrial Dose-
) Atrial burst ) ) Effective dependent [Gunaga et
Rabbit _ IV infusion _ _
pacing Refractory increase in al., 2017]
Period AERP
(AERP)
Vagal nerve Termination o
) ) ) Effective in
) stimulation ) ] of induced o
Canine ) IV infusion ) terminating [7]
and atrial atrial
_ R AF
burst pacing fibrillation
Table 3:
Summary of
In Vivo
Efficacy of
BMS-919373.

Experimental Protocols
In Vitro Electrophysiology

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney
(HEK293) cells were stably transfected with the human cDNA for the ion channel of interest
(e.g., KCNH2 for hERG, SCN5A for hNav1.5). Cells were cultured in appropriate media and
maintained under standard conditions (37 °C, 5% CO2).

Voltage-Clamp Recordings: Whole-cell patch-clamp recordings were performed using an
automated patch-clamp system. The extracellular solution typically contained (in mM): 140
NaCl, 4 KCI, 2 CaCl2, 1 MgClI2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The
intracellular solution typically contained (in mM): 140 KCI, 1 MgClI2, 10 EGTA, 10 HEPES, and
5 MgATP, adjusted to pH 7.2. Specific voltage-clamp protocols were applied to elicit the target
ionic currents. For example, to measure IKur, cells were held at -80 mV, and depolarizing steps
to +40 mV for 200 ms were applied, followed by a repolarizing step to -40 mV to record the tail
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current. The effect of BMS-919373 was assessed by applying increasing concentrations of the
compound to the extracellular solution.

Cell Preparation Electrophysiological Recording Data Analysis

Transfection with Apply voltage-clamp .
ion channel cDNA. | Whole-cell patch-clamp Apply BMS-919373 Measure ionic current

Stable cell line culture
(CHO or HEK293)

—>

Determine IC50 values

Animal Preparation

Anesthetized Rabbit or Canine

i

Catheter placement in right atrium

AF Induction

Rapid atrial burst pacing

Drug Adnlinistration

Vagal nerve stimulation (Canine) Intravenous infusion of BMS-919373

Efficaty Evaluation

Measure Atrial Effective Monitor for termination
Refractory Period (Rabbit) of AF (Canine)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. BMS-919373 | Potassium Channel | TargetMol [targetmol.com]

e 3. BMS 919373 - AdisInsight [adisinsight.springer.com]

e 4. BMS-919373 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
e 5. Cardiac ion channels - PMC [pmc.ncbi.nim.nih.gov]

e 6. Selective IKur Inhibitors for the Potential Treatment of Atrial Fibrillation: Optimization of the
Phenyl Quinazoline Series Leading to Clinical Candidate 5-[5-Phenyl-4-(pyridin-2-
ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

e 7. pubs.acs.org [pubs.acs.org]

« To cite this document: BenchChem. [An In-Depth Technical Review of BMS-919373: A
Selectve IKur Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192345#bms-919373-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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